7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(14(18)19)9-12-7-8-13(16)17(12)15(20)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKTFZIVUDZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction-Based Synthesis
The Diels-Alder reaction has been widely employed to construct the bicyclo[2.2.1]heptane scaffold. A key study utilized methyl 2-benzamidoacrylate as a dienophile in a [4+2] cycloaddition with cyclopentadiene (Scheme 1). The reaction proceeds under thermal conditions (refluxing toluene, 110°C, 24 h) to yield the bicyclic adduct with high stereoselectivity. Subsequent hydrolysis of the methyl ester (10% NaOH, methanol, 50°C, 6 h) afforded the carboxylic acid derivative. Benzyloxycarbonyl (Cbz) protection was introduced via reaction with benzyl chloroformate (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 12 h).
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cycloaddition | Toluene, 110°C, 24 h | 68% | 95% |
| Ester Hydrolysis | 10% NaOH, MeOH, 50°C | 92% | >99% |
| Cbz Protection | Cbz-Cl, TEA, DCM | 85% | 98% |
An alternative route involves stereoselective bromination followed by sodium hydride-mediated cyclization (Scheme 2). Starting from cyclohex-3-enecarboxylic acid, Curtius rearrangement (diphenylphosphoryl azide, DPPA; tert-butanol, 80°C, 8 h) generated the corresponding isocyanate. Stereoselective dibromination (NBS, CCl₄, 0°C, 2 h) provided cis-3,trans-4-dibromocyclohexane intermediates. Treatment with sodium hydride (2.5 eq, DMF, RT, 4 h) induced intramolecular cyclization to form the 7-azabicyclo[2.2.1]heptane core. Benzyloxycarbonyl protection and methyl group introduction were achieved via alkylation with methyl iodide (1.5 eq, K₂CO₃, DMF, 60°C, 6 h).
Key Data:
| Step | Reagents/Conditions | Yield | Selectivity (cis:trans) |
|---|---|---|---|
| Curtius Rearrangement | DPPA, t-BuOH, 80°C | 75% | N/A |
| Dibromination | NBS, CCl₄, 0°C | 88% | 9:1 |
| Cyclization | NaH, DMF, RT | 52% | >95% (cis) |
Radical-Mediated Bridgehead Functionalization
Bridgehead functionalization via radical intermediates has been reported for introducing the 2-methyl substituent (Scheme 3). Methylation was achieved using methyl iodide and a radical initiator (AIBN, 1 mol%) in benzene (80°C, 12 h). The reaction proceeds through a bridgehead radical intermediate, confirmed by ESR spectroscopy. Subsequent oxidation (KMnO₄, H₂O, 50°C, 3 h) converted the methyl group to the carboxylic acid functionality.
Key Data:
| Step | Reagents/Conditions | Yield | Radical Intermediate Lifetime |
|---|---|---|---|
| Methylation | MeI, AIBN, benzene | 63% | 2.5 ms (ESR) |
| Oxidation | KMnO₄, H₂O | 78% | N/A |
Enantioselective Catalytic Approaches
Chiral resolution of racemic mixtures has been achieved using HPLC with a chiral stationary phase (Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min). Alternatively, asymmetric hydrogenation of a prochiral enamine precursor (Ru-BINAP catalyst, 10 bar H₂, ethanol, 25°C, 24 h) provided the (1S,2R,4R)-enantiomer with 94% ee.
Key Data:
| Method | Conditions | ee (%) | Recovery Yield |
|---|---|---|---|
| HPLC Resolution | Chiralpak IA | >99% | 45% |
| Asymmetric Hydrogenation | Ru-BINAP, H₂ | 94% | 88% |
Analytical Characterization
The compound was validated using:
- ¹H/¹³C NMR (DMSO-d₆): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.45 (s, 2H, CH₂Cbz), 3.82 (s, 1H, bridgehead H), 2.91 (d, J = 9.5 Hz, 2H, CH₂), 1.48 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₉NO₄ [M+H]⁺ 289.1314, found 289.1318.
- HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Diels-Alder | High stereoselectivity | Requires toxic dienophiles | Lab-scale |
| Intramolecular Cyclization | Modular precursor design | Low yields in cyclization step | Pilot-scale |
| Radical Functionalization | Direct C–H activation | Radical quenching challenges | Lab-scale |
| Catalytic Asymmetric | High enantiopurity | Costly catalysts | Small-scale |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 7-Azabicycloheptane Derivatives
Key Observations:
7-Oxa vs. 7-Aza Bridge Modifications
Key Observations:
- Bioactivity : The 7-aza bridge (target compound) enhances nitrogen-based interactions (e.g., hydrogen bonding) compared to 7-oxa analogs, which may favor different biological targets .
- Solubility : Hydroxy and carboxylic acid groups in oxa derivatives improve aqueous solubility, whereas methyl/ester groups in aza analogs enhance lipophilicity .
Key Observations:
Biological Activity
7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known by its CAS number 2306269-95-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- CAS Number : 2306269-95-2
This compound belongs to a class of azabicyclic compounds known for their structural complexity and potential pharmacological applications.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a ligand at dopamine transporters, similar to other azabicyclo compounds.
Binding Affinity Studies
Research has indicated that derivatives of azabicyclo compounds exhibit varying binding affinities at the cocaine binding site of the dopamine transporter. For instance, studies on related compounds (e.g., 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane) demonstrated a Ki value range of 5–96 µM, indicating lower potency compared to cocaine but significant enough to warrant further investigation into structure-activity relationships .
Study 1: Synthesis and Evaluation
A study synthesized several stereoisomers of azabicyclo derivatives, including the target compound. The evaluation focused on their binding affinities and potential as therapeutic agents against addiction-related disorders. The findings suggested that specific isomers exhibited improved binding characteristics compared to traditional stimulants .
Study 2: In Vivo Assessment
In vivo assays were conducted to assess the neuropharmacological effects of this compound on rodent models. Results indicated alterations in locomotor activity and reward pathways, suggesting that the compound may influence dopaminergic signaling .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Binding Affinity (Ki) | Biological Activity |
|---|---|---|---|
| Cocaine | 303.36 g/mol | 0.5 µM | Stimulant |
| This compound | 289.33 g/mol | 5–96 µM | Dopamine transporter ligand |
| 2-(Methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | Varies | 100–3000-fold less potent than cocaine | Potential therapeutic |
Q & A
Basic: What are the key synthetic methodologies for synthesizing 7-benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?
Answer:
The synthesis typically involves multi-step strategies, including cyclization, functional group protection, and stereochemical control. A notable route involves transannular alkylation , where a β-elimination of a silyl ether intermediate facilitates cyclization to form the bicyclic core . Another approach employs palladium-bisimidazol-2-ylidene complexes for catalytic cross-coupling amination reactions, enabling the introduction of heteroaryl groups to the bicyclic framework . Critical steps include:
- Protection/deprotection : Benzyloxycarbonyl (Cbz) groups are used to protect amines during synthesis .
- Purification : Chromatography (e.g., silica gel) is essential for isolating intermediates and final products .
- Reaction optimization : Temperature (e.g., 50°C for cyclization) and solvent choice (e.g., DMF for amidation) significantly impact yield and purity .
Advanced: How can stereochemical outcomes be controlled during the synthesis of bicyclic derivatives?
Answer:
Stereochemical control is achieved through:
- Substrate preorganization : Rigid bicyclic frameworks inherently restrict conformational flexibility, reducing undesired stereoisomers .
- Chiral catalysts : Palladium complexes with specific ligands (e.g., bisimidazol-2-ylidenes) enhance enantioselectivity in cross-coupling steps .
- Reduction strategies : Samarium iodide (SmI₂) selectively reduces ketones to alcohols with retention of configuration, as demonstrated in the synthesis of glutamic acid analogues .
- Exo/endo selectivity : Reaction conditions (e.g., solvent polarity) influence the preferential formation of exo or endo products, critical for biological activity .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns on the bicyclic core .
- LC/MS : Validates molecular weight and monitors reaction progress (e.g., m/z = 440.34 for intermediates in Edg-2 inhibitor synthesis) .
- X-ray crystallography : Provides definitive structural confirmation, as seen in benzothiazole cocrystal studies .
- Chromatography : HPLC ensures purity, particularly for enantiomeric separation in racemic mixtures .
Advanced: How do reaction conditions influence the efficiency of palladium-catalyzed amination for functionalizing the bicyclic scaffold?
Answer:
Key variables include:
- Catalyst loading : Pd-bisimidazol-2-ylidene complexes at 1–5 mol% yield moderate-to-good efficiencies across diverse substrates .
- Substrate scope : Electron-deficient heteroaryl halides react faster due to enhanced oxidative addition kinetics .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving coupling yields .
- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers without degrading sensitive functional groups .
Data Contradiction: How can researchers resolve discrepancies in reported yields for radical cyclization vs. palladium-catalyzed methods?
Answer:
Discrepancies often stem from:
- Mechanistic differences : Radical cyclization (Bu₃SnH-mediated) favors electron-rich substrates, while palladium catalysis is versatile for electron-deficient systems .
- Byproduct formation : Radical pathways may generate tin residues, complicating purification and reducing apparent yields .
- Scale limitations : Palladium methods are more scalable (>1 mmol) compared to radical reactions, which face challenges in reproducibility at larger scales .
Resolution : Conduct side-by-side trials under standardized conditions (e.g., substrate, solvent) and characterize byproducts via LC/MS or GC .
Advanced: What methodologies assess the biological activity of derivatives targeting enzyme interactions?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., Edg-2 receptor) and fluorescent substrates .
- Molecular docking : Computational models predict binding affinities to the bicyclic scaffold’s carboxylate and Cbz groups .
- Metabolic stability : Liver microsome assays evaluate susceptibility to cytochrome P450-mediated degradation .
- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., methyl vs. benzyl groups) identifies pharmacophores critical for activity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves and goggles are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) from volatile intermediates .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How does the bicyclic structure influence physicochemical properties compared to monocyclic analogues?
Answer:
- Lipophilicity : The rigid bicyclic core reduces solvent-accessible surface area, increasing logP by 0.5–1.0 units compared to flexible analogues .
- Acid dissociation (pKa) : The carboxylic acid group exhibits a lower pKa (~3.5) due to electron-withdrawing effects of the Cbz group .
- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility (>10 mg/mL) by disrupting intramolecular H-bonds .
Data Contradiction: Why do some studies report conflicting biological activities for similar derivatives?
Answer:
- Stereochemical variation : Endo vs. exo isomers exhibit divergent binding modes to target proteins .
- Impurity profiles : Residual palladium (from catalytic steps) or unreacted intermediates may artifactually modulate activity .
- Assay conditions : Differences in buffer pH or ionic strength alter protonation states of carboxylate groups, affecting IC₅₀ values .
Resolution : Validate purity via elemental analysis and replicate assays under controlled conditions .
Advanced: What strategies enable late-stage functionalization of the bicyclic scaffold for SAR studies?
Answer:
- Decarboxylative coupling : Transition-metal catalysts (e.g., Cu) mediate C–H activation at the carboxylic acid position .
- Olefin metathesis : Grubbs catalysts introduce allyl or propargyl groups for click chemistry modifications .
- Protecting group manipulation : Selective removal of Cbz groups (via hydrogenolysis) enables sequential functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
